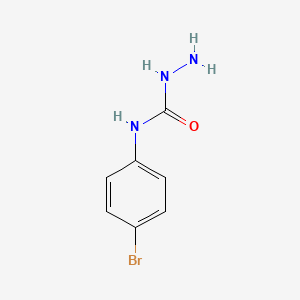

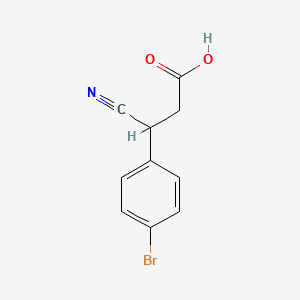

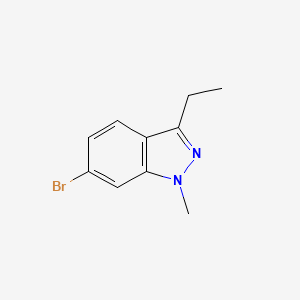

3-(4-Bromophenyl)-3-cyanopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

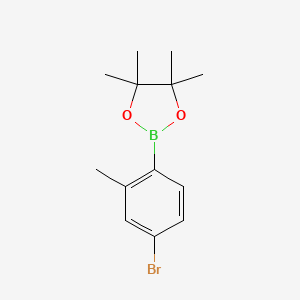

The synthesis of related compounds involves the reaction of cyanogen bromide with 3-amino-1,1-diphenylpropanes, leading to N-cyano derivatives or tetrahydrofurans, as reported in one study . Another paper describes the resolution of a bromohydrin, which is an intermediate in the synthesis of a new adrenergic agent . Although the exact synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid is not detailed, these studies suggest that bromination and cyano group introduction are key steps in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of a 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye was confirmed by 1H NMR, 13C NMR, and FTIR studies . Similarly, the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined using FT-IR and FT-NMR, along with theoretical approaches . These methods are likely applicable to the analysis of the molecular structure of this compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the electronic properties of a cyano-containing dye were analyzed using UV-visible absorption spectroscopy, and its electrochemical behavior was investigated through cyclic voltammetry . The thermal stability of the same compound was assessed using TG-DTA. The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid exhibited nonlinear optical activity due to a small energy gap between the frontier molecular orbitals . These techniques could be used to determine the physical and chemical properties of this compound.

科学的研究の応用

Enantioselective Synthesis

3-(4-Bromophenyl)-3-cyanopropanoic acid plays a crucial role in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. This process involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, crucial for synthesizing a range of pharmacologically significant compounds (Arvanitis et al., 1998).

Antimicrobial Activity

Derivatives of this compound, specifically 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, have demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This suggests potential for developing new antifungal agents (Buchta et al., 2004).

Heterocyclic Compound Synthesis

The compound is used in the synthesis of various heterocyclic compounds, such as oxazine, thiazine, and quinoxaline derivatives. These compounds have potential pharmaceutical applications, including as anticancer agents (Pokhodylo et al., 2021).

Antibacterial and Anticancer Activities

The synthesis of novel heterocyclic compounds with expected antibacterial activities from derivatives of this compound has been explored. These compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, have been studied for their potential antibacterial properties (El-Hashash et al., 2015). Additionally, certain derivatives have been evaluated for their anticancer potential, indicating potential utility in cancer treatment research (Rostom et al., 2011).

Anti-Inflammatory Activity

Derivatives of this compound have been used in the synthesis of β-hydroxy-β-arylpropanoic acids, which show significant anti-inflammatory activity. This is important in developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Dilber et al., 2008).

Safety and Hazards

The safety data sheet for “3-(4-Bromophenyl)propionic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-(4-bromophenyl)-3-cyanopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOMFJWRKMHFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573388 |

Source

|

| Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003707-16-1 |

Source

|

| Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)